Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate
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Overview
Description
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate typically involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction with a phenolic compound. The final steps involve sulfonation to introduce the disulfonate groups, which enhance the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product. The use of catalysts and solvents may also be involved to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used For example, oxidation may yield quinones, while reduction can produce amines
Scientific Research Applications
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye or pigment in various chemical processes and products.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Utilized in the production of textiles, plastics, and other materials requiring stable and vibrant coloration.
Mechanism of Action
The mechanism of action of disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets through various pathways. The compound’s azo bond and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to changes in the compound’s electronic structure, affecting its color and stability.
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-[[2-(2-cyclohexylphenoxy)phenyl]azo]-4-[[(2,4-dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate
- Disodium 4-amino-3-[[2-(2-cyclohexylphenoxy)phenyl]azo]-5-hydroxynaphthalene-2,7-disulfonate
Uniqueness
Disodium 5-(benzoylamino)-3-((2-(2-cyclohexylphenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulfonate stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring durable and vibrant dyes or pigments.
Properties
CAS No. |
72828-83-2 |
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Molecular Formula |
C35H29N3Na2O9S2 |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
disodium;5-benzamido-3-[[2-(2-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H31N3O9S2.2Na/c39-34-32-24(19-25(48(41,42)43)21-28(32)36-35(40)23-13-5-2-6-14-23)20-31(49(44,45)46)33(34)38-37-27-16-8-10-18-30(27)47-29-17-9-7-15-26(29)22-11-3-1-4-12-22;;/h2,5-10,13-22,39H,1,3-4,11-12H2,(H,36,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
KQTYMFGDOQCFRT-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+] |
Origin of Product |
United States |
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